1-(2-((3-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
Properties
IUPAC Name |
1-[2-(3-methoxyanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O3/c1-12-13(2)27-16-17(24(3)20(29)25(4)18(16)28)22-19(27)26(23-12)10-9-21-14-7-6-8-15(11-14)30-5/h6-8,11,13,21H,9-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVDHIPKEFLMFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCNC4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-((3-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex organic molecule with potential biological activity. Its structure includes a triazino-purine core and functional groups that may influence its pharmacological properties. This article reviews the biological activities associated with this compound based on available literature and research findings.
Structural Characteristics
The molecular formula and structure of the compound suggest it belongs to a class of purine derivatives that often exhibit diverse biological activities. The presence of an amino group and a methoxy group on the phenyl ring is significant for its reactivity and potential interactions with biological targets.
While specific mechanisms for this compound are not well-documented, it can be inferred that its structural components may allow it to act as an antagonist or modulator of various biological pathways. Compounds with similar structures have been shown to interact with enzymes or receptors involved in cellular processes such as DNA/RNA synthesis or signal transduction.
Antifungal Activity
Recent studies have highlighted the antifungal properties of related compounds within the same chemical family. For instance, derivatives have demonstrated significant activity against Fusarium oxysporum, with effective concentrations (EC50) ranging from 6 to 9 μg/mL. These findings suggest that modifications in the side chains can enhance antifungal efficacy .
Anticancer Potential
Research has indicated that triazino-purine derivatives exhibit antiproliferative effects against various cancer cell lines. A study assessing similar compounds reported IC50 values in the range of 1.48 to 33.14 μM against liver (HepG2), breast (MCF-7), colon (HCT-116), and prostate (PC3) cancer cell lines. Notably, some compounds showed comparable efficacy to established chemotherapeutics like doxorubicin .
Case Studies
Case Study 1: Antifungal Efficacy
In vitro tests conducted on a series of synthesized triazino derivatives revealed that certain modifications significantly enhanced antifungal activity against Fusarium oxysporum. The most active compounds achieved MIC values as low as 12.5 µg/mL .
Case Study 2: Anticancer Activity
A series of novel triazole derivatives were tested for their anticancer properties across multiple tumor cell lines. The results indicated that specific triazino derivatives inhibited cell proliferation effectively, with IC50 values indicating potent activity at low concentrations .
Summary of Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Key Differences
The compound’s closest structural analogs include:
Key Observations :
- Substituent Effects: The 3-methoxyphenylaminoethyl group in the target compound provides distinct hydrogen-bonding capacity compared to halogenated (e.g., chlorophenyl) or aliphatic substituents .
- Methylation : Additional methyl groups (positions 3 and 4) in the target compound may enhance metabolic stability but reduce solubility compared to analogs with fewer methyl groups .
Physicochemical Properties
Comparative data for select compounds:
The target compound’s methoxy group likely improves water solubility compared to chlorinated analogs, though excessive methylation may counterbalance this effect .
Bioactivity and Computational Similarity
- Bioactivity Clustering: Compounds with triazino-purine-dione scaffolds cluster into groups with similar kinase inhibition profiles, as shown in hierarchical analyses of bioactivity data . The target compound’s methoxyphenyl group may confer selectivity toward adenosine A2A receptors, contrasting with chlorophenyl analogs linked to kinase inhibition .
- Tanimoto Similarity : Using MACCS fingerprints, the target compound shows moderate similarity (Tanimoto index ~0.65–0.70) to 3-(4-chlorophenyl) and 7-(2-chlorobenzyl) analogs, but lower similarity (~0.45) to aliphatic derivatives .
Key Research Findings and Implications
Structure-Activity Relationship (SAR): The 3-methoxyphenyl group enhances binding to adenosine receptors, while methyl groups at positions 3 and 4 improve metabolic stability .
Pharmacokinetics : The target compound’s moderate LogP (~2.5) suggests balanced blood-brain barrier permeability, contrasting with highly lipophilic chlorinated analogs .
Limitations : Computational models predict moderate bioactivity overlap with reference inhibitors (Dice index ~0.60), but experimental validation is required to confirm target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
